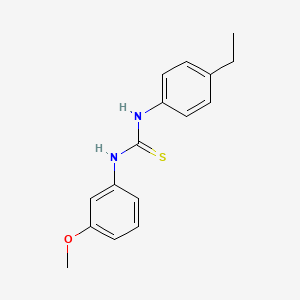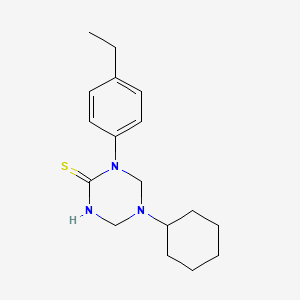![molecular formula C18H18N2OS B5798412 N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide, commonly known as EPN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EPN is a derivative of acrylamide and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of EPN is not fully understood, but it is believed to act by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system and ultimately lead to paralysis.
Biochemical and Physiological Effects:
EPN has been shown to have a wide range of biochemical and physiological effects. In addition to its insecticidal and anticancer properties, EPN has been shown to have antioxidant, anti-inflammatory, and neuroprotective effects. EPN has also been shown to affect the cardiovascular system, with studies showing that it can lower blood pressure and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
EPN has several advantages for lab experiments, including its high purity and stability. However, EPN is also highly toxic and can be dangerous if not handled properly. Additionally, the mechanism of action of EPN is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on EPN. One area of interest is the development of new synthesis methods that can improve the yield and purity of EPN. Another area of interest is the investigation of the mechanism of action of EPN, which could lead to the development of new drugs that target acetylcholinesterase. Additionally, there is potential for the development of new applications for EPN in fields such as agriculture, medicine, and industry.
Méthodes De Synthèse
The synthesis of EPN involves the reaction of 4-ethylaniline with carbon disulfide to form 4-ethylphenyl isothiocyanate. This compound is then reacted with acryloyl chloride to form EPN. The yield of EPN can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
Applications De Recherche Scientifique
EPN has been extensively studied for its potential applications in various fields, including agriculture, medicine, and industry. In agriculture, EPN has been used as a pesticide due to its insecticidal properties. In medicine, EPN has been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells. In industry, EPN has been used as a crosslinking agent for polymers.
Propriétés
IUPAC Name |
(E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-14-8-11-16(12-9-14)19-18(22)20-17(21)13-10-15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H2,19,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWUPSXJVDFTIE-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-ethylphenyl)carbamothioyl]-3-phenylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![5-[(5-phenyl-2-furyl)methylene]-2,4-imidazolidinedione](/img/structure/B5798363.png)
![2-(3,4-dichlorophenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5798368.png)

![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![3-[5-(5-bromo-2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5798398.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)
![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
